1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Description
1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted at the 1-position with a 3,4-dichlorophenyl group and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₀H₆Cl₂N₂O₂, with a molecular weight of 257.07 g/mol . This compound is frequently utilized as a scaffold in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-8-2-1-7(3-9(8)12)14-5-6(4-13-14)10(15)16/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORVHHUARAOGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(C=N2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217538 | |
| Record name | 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-86-5 | |
| Record name | 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties. In vitro studies have shown that 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit inflammatory mediators in cell cultures.
- Case Study : In a study focusing on rheumatoid arthritis, treatment with this pyrazole derivative significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models .
Coordination Chemistry
The compound is utilized in coordination chemistry, where it forms complexes with various metal ions. These complexes are important for catalysis and materials development.
| Metal Ion | Complex Stability | Application |
|---|---|---|
| Cu(II) | High | Catalysis |
| Zn(II) | Moderate | Material Synthesis |
| Ni(II) | High | Sensor Development |
Pharmacological Research
This compound is also being explored as a potential ligand for cannabinoid receptors. It has been synthesized as part of a series of compounds aimed at developing new therapeutic agents targeting CB1 receptors.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns on the Pyrazole Ring
Positional Isomers of Chlorophenyl Substituents
1-(2,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid (C₁₀H₆Cl₂N₂O₂, MW 257.07):
The dichlorophenyl group at the 2,4-positions alters steric and electronic properties compared to the 3,4-dichloro isomer. This positional change may affect binding affinity in biological targets due to differences in halogen interactions .
Substituent Modifications on the Pyrazole Core
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (C₁₂H₁₁ClN₂O₂, MW 250.68):
Methyl groups at the 3- and 5-positions increase steric bulk and lipophilicity, which could improve metabolic stability but reduce solubility. The single chlorine atom on the phenyl ring may decrease electronegativity relative to dichloro analogs .- This modification contrasts with the electron-withdrawing dichloro substituents in the target compound .
Heterocyclic Core Variations
Imidazole vs. Pyrazole Derivatives
- 1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid :
Replacing pyrazole with imidazole introduces an additional nitrogen atom in the ring, altering electronic distribution and hydrogen-bonding capacity. Imidazole’s basicity (pKa ~7) may influence ionization under physiological conditions compared to pyrazole derivatives .
Triazole and Thiazole Hybrids
- 1-(4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (C₁₈H₈Cl₂F₃N₃O₃S, MW 474.24):
The incorporation of thiazole and trifluoromethyl groups enhances electronegativity and metabolic stability. The trifluoromethyl group’s strong electron-withdrawing effect contrasts with the dichlorophenyl group’s moderate electronegativity .
Functional Group Modifications
Carboxylic Acid vs. Amide Derivatives
- N-[1-(3,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-pyridinecarboxamide :
Replacing the carboxylic acid with a pyridinecarboxamide group reduces acidity and introduces hydrogen-bond acceptor sites. This modification is common in kinase activators, as seen in c-Abl kinase research .
Hydroxyethyl and Ketone Additions
Comparative Data Table
Biological Activity
1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole family, which is known for its significant pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The structural characteristics of this compound contribute to its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H6Cl2N2O2
- Molecular Weight : 245.07 g/mol
The presence of the dichlorophenyl group enhances the compound's lipophilicity and potential for biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, in vitro studies demonstrated that this compound shows cytotoxic effects against various cancer cell lines.
- Case Study : In a study involving A549 human lung adenocarcinoma cells, treatment with the compound resulted in a dose-dependent reduction in cell viability. Specifically, at a concentration of 100 µM, the compound reduced cell viability to approximately 63.4%, demonstrating its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
- Research Findings : A study reported that derivatives of pyrazoles exhibited higher COX-2 inhibitory activity than standard anti-inflammatory drugs like diclofenac sodium. This suggests that this compound may serve as a promising candidate for developing new anti-inflammatory medications .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. It has shown activity against various bacterial strains.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings indicate that the compound possesses significant antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells.
Q & A
Q. What are the common synthetic routes for preparing 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid?
A widely used method involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives in the presence of a catalyst (e.g., DMF-DMA) to form pyrazole esters, which are hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid . Optimization of reaction temperature (80–120°C) and solvent choice (e.g., ethanol or toluene) is critical for yield improvement.
Q. How is the structure of this compound verified using spectroscopic and crystallographic methods?
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, C-Cl stretches at 600–800 cm⁻¹) .
- X-ray diffraction : Resolves crystal packing and bond angles (e.g., monoclinic systems with specific lattice parameters, as seen in related pyrazole-carboxylic acid derivatives) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., dichlorophenyl protons resonate at δ 7.2–7.8 ppm) .
Q. What safety precautions are recommended when handling this compound?
While direct safety data for this compound is limited, analogous pyrazole-carboxylic acids require:
- Respiratory protection (N95 masks) and gloves to avoid inhalation/skin contact.
- Immediate rinsing with water for eye/skin exposure .
- Storage in a cool, dry environment away from strong oxidizers to prevent decomposition into toxic gases (e.g., CO, NOₓ) .
Advanced Research Questions
Q. How can computational chemistry assist in predicting the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing Cl substituents lower HOMO energy, enhancing stability against oxidation. Solvent effects (e.g., polarizable continuum models) refine dipole moment and solubility predictions .
Q. What strategies resolve discrepancies in spectral data during characterization?
- Cross-validation : Combine multiple techniques (e.g., FT-IR, NMR, mass spectrometry) to confirm functional groups.
- Theoretical vs. experimental comparison : Overlay computed (DFT) and experimental IR spectra to identify anomalies (e.g., hydrogen bonding shifts) .
- Crystallographic refinement : Use single-crystal data to resolve ambiguous proton assignments in crowded NMR regions .
Q. How do substituents (e.g., 3,4-dichlorophenyl) influence the compound’s stability and bioactivity?
- Steric effects : Bulky Cl groups hinder rotational freedom, stabilizing specific conformations.
- Electronic effects : Chlorine’s electron-withdrawing nature increases acidity of the carboxylic acid (pKa ~3–4), enhancing metal-binding potential.
- Bioactivity : Dichlorophenyl derivatives show enhanced interactions with hydrophobic enzyme pockets, as seen in antifungal and kinase inhibition studies .
Q. What experimental designs optimize the synthesis yield and purity of this compound?
- DoE (Design of Experiments) : Vary parameters (solvent polarity, molar ratios) to identify optimal conditions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity (>95%) product .
- In-line monitoring : Employ HPLC or LC-MS to track reaction progress and detect intermediates .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility or stability reports in literature?
- Replicate conditions : Ensure identical solvent systems (e.g., aqueous vs. DMSO) and temperatures.
- pH dependence : Test solubility across pH 2–10; dichlorophenyl derivatives often exhibit poor aqueous solubility at neutral pH but improve under basic conditions .
- Accelerated stability studies : Expose the compound to heat/light and monitor degradation via TGA or UV-Vis spectroscopy .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
